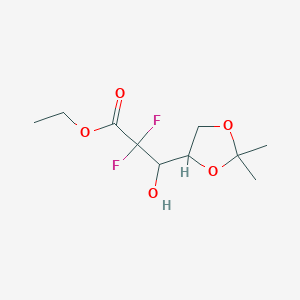
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is a useful research compound. Its molecular formula is C10H16F2O5 and its molecular weight is 254.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate, commonly referred to as a derivative of gemcitabine, is a fluorinated compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H16F2O5
- Molecular Weight : 254.23 g/mol
- CAS Number : 95058-92-7
- Density : Approximately 1.232 g/cm³
- Boiling Point : Predicted at 338.4 ± 37.0 °C
| Property | Value |
|---|---|
| Molecular Formula | C10H16F2O5 |
| Molecular Weight | 254.23 g/mol |
| CAS Number | 95058-92-7 |
| Density | 1.232 g/cm³ |
| Boiling Point | 338.4 ± 37.0 °C |
This compound exhibits biological activity primarily through its role as a metabolite of gemcitabine, a well-known chemotherapeutic agent. The compound's structure allows it to interact with cellular mechanisms involved in nucleic acid synthesis and repair, leading to apoptosis in cancer cells.
Antitumor Activity
Research indicates that this compound may enhance the efficacy of gemcitabine by acting synergistically to inhibit tumor growth in various cancer models. Studies have shown that the presence of the difluorinated moiety contributes to increased cytotoxicity against cancer cell lines.
Case Study: Pancreatic Cancer
In a study examining the effects of gemcitabine and its derivatives on pancreatic cancer cells, it was found that this compound significantly increased the rate of apoptosis compared to gemcitabine alone. The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis detection.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The compound is metabolized in the liver and exhibits a half-life conducive for therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits DNA synthesis in cancer cells by mimicking natural nucleosides. This inhibition is crucial for its antitumor activity.
In Vivo Studies
Animal model studies have shown promising results in tumor reduction when treated with this compound in combination with standard chemotherapy regimens.
Properties
IUPAC Name |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRYOWGFSOSEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114420-06-3 |
Source


|
| Record name | ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














